molecular formula C13H22O2 B2382252 4-Acetyl-4-pentylcyclohexan-1-one CAS No. 76921-65-8

4-Acetyl-4-pentylcyclohexan-1-one

Cat. No.: B2382252
CAS No.: 76921-65-8
M. Wt: 210.317
InChI Key: GJXMOHHZQBYQQC-UHFFFAOYSA-N
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Description

4-Acetyl-4-pentylcyclohexan-1-one is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.32 g/mol . It is a cyclohexanone derivative, characterized by the presence of an acetyl group and a pentyl group attached to the cyclohexane ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-pentylcyclohexan-1-one typically involves the reaction of cyclohexanone with acetyl chloride and pentyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-pentylcyclohexan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-4-pentylcyclohexan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-4-pentylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The pentyl group contributes to the compound’s hydrophobic properties, influencing its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-4-methylcyclohexan-1-one
  • 4-Acetyl-4-ethylcyclohexan-1-one
  • 4-Acetyl-4-propylcyclohexan-1-one

Uniqueness

4-Acetyl-4-pentylcyclohexan-1-one is unique due to the presence of the pentyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interaction with other molecules. Compared to similar compounds with shorter alkyl chains, the pentyl group provides enhanced stability and specific chemical properties that are valuable in various applications .

Properties

IUPAC Name

4-acetyl-4-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-8-13(11(2)14)9-6-12(15)7-10-13/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXMOHHZQBYQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(CCC(=O)CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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